N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide
Description
N'-[2-(4-Methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a pyrazole ring and a thiophene moiety. Key structural elements include:
- 4-Methoxyphenyl group: Attached at the 2-position of the thienopyrazole, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
- Thieno[3,4-c]pyrazole system: A sulfur-containing fused ring system that may influence electronic properties and metabolic stability.
The compound’s molecular formula is inferred as C₂₀H₂₄N₄O₄S, with an average molecular mass of approximately 440.5 g/mol (exact data unavailable). The methoxy groups likely increase lipophilicity compared to non-alkoxy analogs, while the ethanediamide linker may improve target binding affinity in therapeutic contexts (e.g., kinase inhibition) .
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-25-9-3-8-19-17(23)18(24)20-16-14-10-27-11-15(14)21-22(16)12-4-6-13(26-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQFOZRFMFOURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Substitution with 4-Methoxyphenyl Group: The thieno[3,4-c]pyrazole core is then subjected to electrophilic aromatic substitution reactions to introduce the 4-methoxyphenyl group.
Attachment of the Ethanediamide Moiety: The final step involves the reaction of the substituted thieno[3,4-c]pyrazole with 3-methoxypropylamine to form the ethanediamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Electronic and Solubility Profiles
- The sulfone group in the fluorophenyl compound increases polarity, which may improve aqueous solubility but reduce membrane permeability.
Metabolic Stability
- The absence of a sulfone group in the target compound suggests lower metabolic oxidation susceptibility compared to the fluorophenyl analogue. However, the methoxypropyl chain may still undergo oxidative demethylation.
Biological Activity
N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)ethanediamide is a synthetic compound belonging to the class of thienopyrazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and as a therapeutic agent for various diseases. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The molecular formula of this compound is C20H26N4O4S. Its structure features a thieno[3,4-c]pyrazole core with methoxyphenyl and methoxypropyl substituents, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that thienopyrazole derivatives can inhibit various enzymes and receptors involved in cancer progression and inflammation. The presence of the methoxy groups enhances lipophilicity and may improve cell membrane permeability, facilitating better interaction with target sites.
Anticancer Activity
Several studies have explored the anticancer potential of thienopyrazole derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For example, a related thienopyrazole derivative exhibited an IC50 value of 0.1 µM against breast cancer cells .
- Mechanistic Insights : These compounds are believed to induce apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways. This modulation leads to decreased cell proliferation and increased apoptosis .
Anti-inflammatory Effects
Research indicates that thienopyrazole derivatives may also possess anti-inflammatory properties:
- In vivo Studies : In animal models of inflammation, compounds with similar structures have demonstrated the ability to reduce inflammatory markers such as TNF-alpha and IL-6 .
- Clinical Relevance : The anti-inflammatory activity may be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 0.1 µM (breast cancer) | |
| Anti-inflammatory | Reduced TNF-alpha levels | |
| Enzyme Inhibition | Inhibition of specific kinases |
Table 2: Structural Features Affecting Biological Activity
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy groups | Increased lipophilicity |
| Thieno[3,4-c]pyrazole core | Enhanced receptor binding |
| Propyl chain | Improved solubility |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of thienopyrazole derivatives demonstrated that compounds with methoxy substitutions showed enhanced anticancer activity compared to their unsubstituted counterparts. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
- Case Study on Anti-inflammatory Potential : In an experimental model of arthritis, treatment with a thienopyrazole derivative led to significant reductions in joint swelling and pain scores compared to control groups. This suggests potential for therapeutic use in chronic inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
